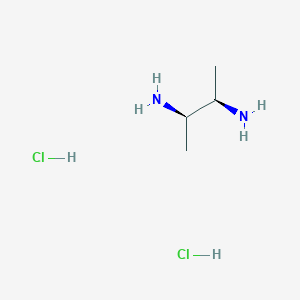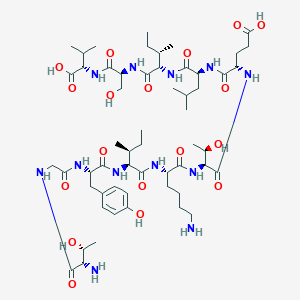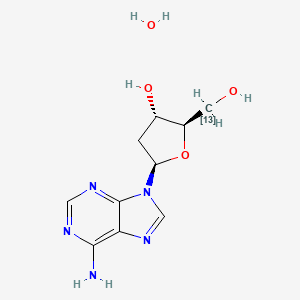![molecular formula C13H10ClN3 B1518565 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile CAS No. 1153004-32-0](/img/structure/B1518565.png)
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile
Übersicht
Beschreibung
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C13H10ClN3 . It belongs to the class of organic compounds known as benzanilides .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile consists of a benzene ring substituted with a chlorine atom and a nitrile group, and a pyridine ring attached via a methylene bridge .Physical And Chemical Properties Analysis
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has a molecular weight of 243.69 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
- Application Summary : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrotic activities .
- Methods of Application : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
- Application Summary : The crystal structure of a compound similar to “4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile” has been studied .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques .
- Results or Outcomes : The crystal structure of the compound was successfully determined, providing valuable information about its molecular geometry and intermolecular interactions .
Scientific Field: Medicinal Chemistry
Scientific Field: Crystallography
- Application Summary : A compound similar to “4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile” has been used as a fluorescence probe .
- Methods of Application : The compound was synthesized and its crystal structure was studied .
- Results or Outcomes : The study provided valuable information about the compound’s molecular geometry and intermolecular interactions, which are important for its function as a fluorescence probe .
- Application Summary : Compounds similar to “4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile” have been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines .
- Methods of Application : The synthesis involved the reaction of bromoketones and 2-aminopyridines .
- Results or Outcomes : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines .
Scientific Field: Fluorescence Probes
Scientific Field: Organic Synthesis
- Application Summary : A compound similar to “4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile” has been used as a fluorescence probe .
- Methods of Application : The compound was synthesized and its crystal structure was studied .
- Results or Outcomes : The study provided valuable information about the compound’s molecular geometry and intermolecular interactions, which are important for its function as a fluorescence probe .
- Application Summary : Compounds similar to “4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile” have been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines .
- Methods of Application : The synthesis involved the reaction of bromoketones and 2-aminopyridines .
- Results or Outcomes : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines .
Scientific Field: Fluorescence Probes
Scientific Field: Organic Synthesis
Eigenschaften
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-5-4-10(8-15)13(7-11)17-9-12-3-1-2-6-16-12/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRSCUTFWBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)




